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Cat. No.: B611068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in

biomedical research for labeling biomolecules such as peptides. Its exceptional properties,

including high water solubility, photostability, and a high quantum yield in the NIR spectrum

(emission maximum ~773 nm), make it an ideal candidate for deep-tissue in vivo imaging and

other sensitive fluorescence-based assays with minimal background autofluorescence.[1] This

document provides detailed protocols for the covalent labeling of peptides with Sulfo-
Cyanine7 carboxylic acid, purification of the resulting conjugate, and its application in

biological research.

The labeling strategy involves the activation of the Sulfo-Cy7 carboxylic acid group using a

carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence

of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process forms a semi-stable Sulfo-

NHS ester that readily reacts with primary amines (e.g., the N-terminus or the side chain of

lysine residues) on the peptide to form a stable amide bond.

Properties of Sulfo-Cyanine7 Dye
Proper characterization of the fluorescent label is crucial for quantitative applications. The key

spectral and physical properties of Sulfo-Cyanine7 are summarized below.
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Property Value Reference

Excitation Maximum (λex) ~750 nm [1]

Emission Maximum (λem) ~773 nm [1]

Molar Extinction Coefficient (ε) ~200,000 cm⁻¹M⁻¹ [1]

Solubility High in aqueous solutions [1]

Reactive Group Carboxylic Acid

Primary Application
In vivo imaging, Fluorescence

Microscopy
[1]

Experimental Protocols
Protocol 1: Activation of Sulfo-Cyanine7 Carboxylic Acid
and Labeling of Peptides
This protocol describes the activation of Sulfo-Cyanine7 carboxylic acid using EDC and

Sulfo-NHS and its subsequent conjugation to a peptide containing a primary amine.

Materials:

Sulfo-Cyanine7 carboxylic acid

Peptide with at least one primary amine (N-terminus or lysine residue)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Reaction tubes (e.g., microcentrifuge tubes)

Stirring/vortexing equipment

pH meter

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the

reaction.

Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.

Dissolve Sulfo-Cyanine7 carboxylic acid in a minimal amount of anhydrous DMF or

DMSO to create a stock solution (e.g., 10 mg/mL).

Activation of Sulfo-Cyanine7 Carboxylic Acid:

In a reaction tube, combine Sulfo-Cyanine7 carboxylic acid stock solution with a 1.5 to

2-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.

The final concentration of the dye during activation should be in the millimolar range.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the

Sulfo-NHS ester.

Peptide Labeling:

Add the activated Sulfo-Cy7 dye solution to the peptide solution. A 5- to 20-fold molar

excess of the activated dye over the peptide is recommended as a starting point for

optimization.

Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to

primary amines. Adjust with PBS if necessary.
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Incubate the reaction for 2 hours to overnight at room temperature, protected from light,

with gentle stirring. For sensitive peptides, the reaction can be performed at 4°C.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Purification of the Labeled Peptide:

Proceed immediately to purification of the Sulfo-Cy7 labeled peptide to remove unreacted

dye and byproducts. High-performance liquid chromatography (HPLC) is the

recommended method (see Protocol 2).

Activation Labeling Purification

Sulfo-Cy7
Carboxylic Acid

EDC + Sulfo-NHS
in Activation Buffer

(pH 6.0)

15-30 min
Room Temp

Activated Sulfo-Cy7-NHS Ester
Peptide-NH2
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(pH 7.2-8.0)

2h - Overnight
Room Temp Crude Labeled

Peptide Mixture HPLC Purification Pure Sulfo-Cy7
Labeled Peptide
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Caption: Workflow for labeling peptides with Sulfo-Cyanine7 carboxylic acid.

Protocol 2: Purification of Sulfo-Cy7 Labeled Peptides
by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective

method for separating the labeled peptide from unreacted dye and unlabeled peptide.[2][3][4]

[5][6][7]

Materials:

HPLC system with a UV-Vis or diode array detector and a fraction collector

C18 reverse-phase HPLC column (preparative or semi-preparative)
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Lyophilizer

Procedure:

Sample Preparation:

Acidify the quenched reaction mixture with a small amount of TFA (to ~pH 2-3) to ensure

peptide protonation.

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Separation:

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

Inject the filtered sample onto the column.

Elute the components using a linear gradient of Solvent B. A typical gradient might be from

5% to 95% Solvent B over 30-60 minutes. The optimal gradient will depend on the

hydrophobicity of the peptide and may require optimization.

Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and

~750 nm for the Sulfo-Cy7 dye.

Fraction Collection:

Collect fractions corresponding to the peaks that absorb at both 220 nm and 750 nm. The

labeled peptide should elute as a distinct peak, typically later than the unlabeled peptide

due to the hydrophobicity of the dye. Unreacted dye will also have a distinct peak.

Analysis and Lyophilization:

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm

the purity and identity of the labeled peptide.
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Pool the pure fractions and lyophilize to obtain the purified Sulfo-Cy7 labeled peptide as a

powder.

Protocol 3: Determination of the Degree of Labeling
(DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

peptide molecule. It is a critical parameter for ensuring the quality and reproducibility of

experiments.[8][9][10][11][12]

Procedure:

Spectrophotometric Measurement:

Dissolve the purified, lyophilized Sulfo-Cy7 labeled peptide in a suitable buffer (e.g., PBS).

Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorption maximum

of Sulfo-Cy7, ~750 nm (A₇₅₀).

Calculation:

The concentration of the Sulfo-Cy7 dye is calculated using the Beer-Lambert law: [Dye]

(M) = A₇₅₀ / (ε_dye × path length) where ε_dye for Sulfo-Cy7 is ~200,000 M⁻¹cm⁻¹.

The concentration of the peptide is calculated from the absorbance at 280 nm, correcting

for the dye's contribution at this wavelength: [Peptide] (M) = (A₂₈₀ - (A₇₅₀ × CF₂₈₀)) /

(ε_peptide × path length) where ε_peptide is the molar extinction coefficient of the peptide

at 280 nm (can be estimated from its amino acid sequence), and CF₂₈₀ is the correction

factor (A₂₈₀ of the dye / A_max of the dye).

The DOL is the molar ratio of the dye to the peptide: DOL = [Dye] / [Peptide]

Applications and Quantitative Data
Sulfo-Cy7 labeled peptides are versatile tools for a range of applications in life sciences

research.
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Application 1: In Vitro and In Vivo Imaging
The NIR properties of Sulfo-Cy7 make it highly suitable for in vivo imaging studies, allowing for

deep tissue penetration and high signal-to-noise ratios.[1] Labeled peptides can be used to

target specific receptors or tissues for diagnostic or therapeutic purposes.

Example Quantitative Data: In Vivo Tumor Targeting

Labeled
Peptide

Tumor
Model

Time Point
Tumor
Uptake
(%ID/g)

Tumor-to-
Muscle
Ratio

Reference

Cy5.5-RGD

Tetramer

U87MG

Glioblastoma
1 h ~3.5 ~3.0 [13]

[⁶⁸Ga]Sulfo-

Cy7-FSC-

RGD

M21 (αᵥβ₃

positive)
1 h 2.45 ± 0.36 - [14]

Tc-99m

SYPIPDT-

ECG-TAMRA

NCI-H460 3 h 1.70 ± 0.22 6.2 ± 1.0 [4]

Application 2: Receptor Binding and Signaling Studies
Fluorescently labeled peptides are invaluable for studying ligand-receptor interactions and

downstream signaling events.[10][15][16] They can be used in fluorescence polarization

assays, flow cytometry, and fluorescence microscopy to quantify binding affinity and visualize

receptor localization.[16]

Example Quantitative Data: Receptor Binding Affinity
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Labeled
Peptide

Receptor Assay Method
Binding
Affinity
(Kᵢ/Kₑ/IC₅₀)

Reference

Fluorescent

Cyclic

Hexapeptides

Neuropeptide Y

Y4 Receptor

Radioligand

Competition
pKᵢ = 9.22 - 9.71 [10]

Fluorescein-

labeled peptide

Synaptic

Ribbons
TIRFM Kₑ = 27 µM [2]

Tc-99m

SYPIPDT-ECG-

TAMRA

EGFR Cellular Uptake
Kₑ = 76.5 ± 15.8

nM
[4]

Visualization of a Signaling Pathway
Sulfo-Cy7 labeled peptides can be used to visualize and study specific signaling pathways. For

example, a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide labeled with a NIR dye can be

used to target and image integrin αvβ3, a receptor crucial in tumor angiogenesis and

metastasis.[9][15][16][17] Binding of the RGD peptide to integrin can modulate downstream

signaling pathways such as the focal adhesion kinase (FAK) and Src kinase pathways, which

are involved in cell survival, proliferation, and migration.
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Caption: Integrin signaling pathway probed by a Sulfo-Cy7 labeled RGD peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611068#labeling-peptides-with-sulfo-cyanine7-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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